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molecular formula C4H5ClN2OS B8779481 1-Imidazolidinecarbonyl chloride, 2-thioxo- CAS No. 37627-16-0

1-Imidazolidinecarbonyl chloride, 2-thioxo-

Cat. No. B8779481
M. Wt: 164.61 g/mol
InChI Key: RUZNGTORRLNXHV-UHFFFAOYSA-N
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Patent
US04016282

Procedure details

50 parts by weight of 1-trimethylsilyl-imidazolidine-2-thione in 150 parts by volume of methylene chloride were treated with 35 parts by weight of phosgene in 50 parts by volume of methylene chloride over the course of 2 hours at 0° C. The mixture was stirred for 24 hours at 0° C, the methylene chloride was subsequently stripped off, and the residue was dried in a high vacuum. Semi-solid mass, incompletely soluble in aceteone. Crude yield: 97% IR bands at 1830, 1590 and 1240 cm-1.
Name
1-trimethylsilyl-imidazolidine-2-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N:3]1[CH2:7][CH2:6][NH:5][C:4]1=[S:8].[C:11](Cl)([Cl:13])=[O:12]>C(Cl)Cl>[Cl:13][C:11]([N:3]1[CH2:7][CH2:6][NH:5][C:4]1=[S:8])=[O:12]

Inputs

Step One
Name
1-trimethylsilyl-imidazolidine-2-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N1C(NCC1)=S)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was dried in a high vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC(=O)N1C(NCC1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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